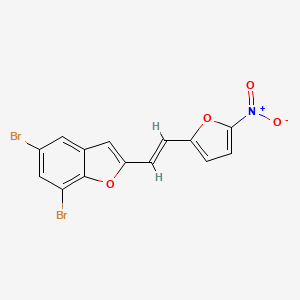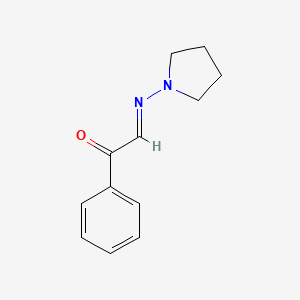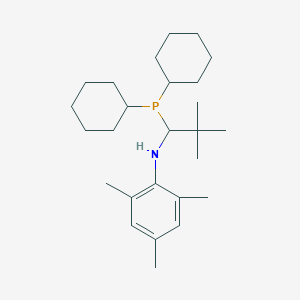
Benzaldehyde, 3-(4-dibenzofuranyl)-5-(1,1-dimethylethyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde is an organic compound that features a complex structure with a tert-butyl group, a dibenzo[b,d]furan moiety, and a hydroxybenzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides for esterification, alkyl halides for etherification
Major Products Formed
Oxidation: 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzoic acid
Reduction: 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzyl alcohol
Substitution: Various esters or ethers depending on the reagents used
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include oxidative stress pathways and inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butyl)-3-(dibenzo[b,d]thiophene-4-yl)-2-hydroxybenzaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxy group and a dibenzo[b,d]furan moiety, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
402576-63-0 |
|---|---|
Fórmula molecular |
C23H20O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-tert-butyl-3-dibenzofuran-4-yl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C23H20O3/c1-23(2,3)15-11-14(13-24)21(25)19(12-15)18-9-6-8-17-16-7-4-5-10-20(16)26-22(17)18/h4-13,25H,1-3H3 |
Clave InChI |
XWFGVWQUZDOBEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC3=C2OC4=CC=CC=C34)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
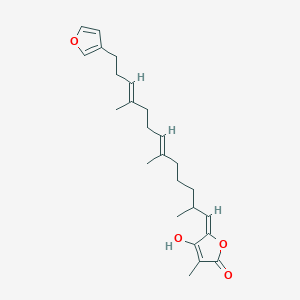

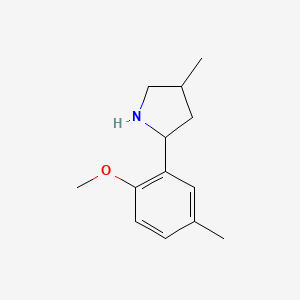
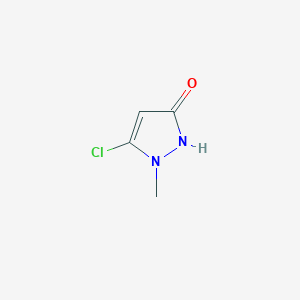

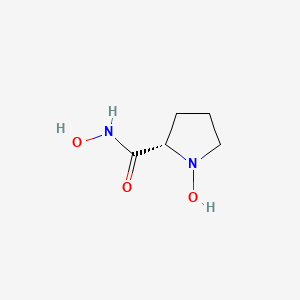

![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)

